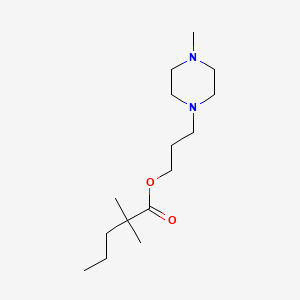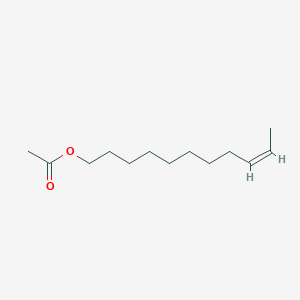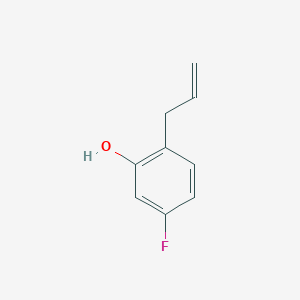![molecular formula C8H13Cl3NO2P B13961552 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine CAS No. 6651-08-7](/img/structure/B13961552.png)
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Materials: The synthesis may start with commercially available precursors such as 2-chloroethylamine, chloromethylphosphonic dichloride, and propargyl alcohol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions could occur at the chloroethyl or chloromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving phosphorylation or alkylation reactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Alkylation: The compound might alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Phosphorylation: It could act as a phosphorylating agent, transferring a phosphoryl group to target molecules.
Pathways Involved: The specific pathways would depend on the biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-chloroethylamine: A simpler compound with similar alkylating properties.
Chloromethylphosphonic dichloride: A related phosphorylating agent.
Propargyl alcohol: A precursor used in the synthesis of the target compound.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is unique due to the combination of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6651-08-7 |
|---|---|
Molecular Formula |
C8H13Cl3NO2P |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C8H13Cl3NO2P/c1-2-7-14-15(13,8-11)12(5-3-9)6-4-10/h1H,3-8H2 |
InChI Key |
ZNKHVACNZRZXPX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(CCl)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



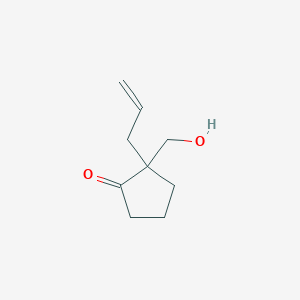
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
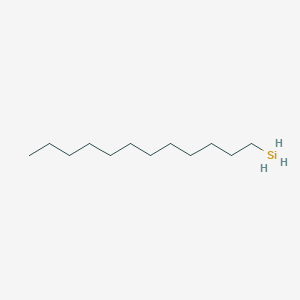
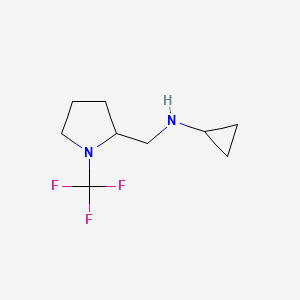
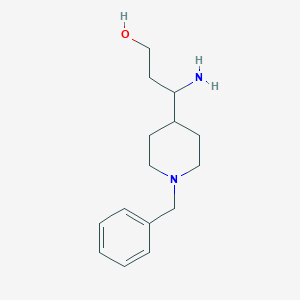

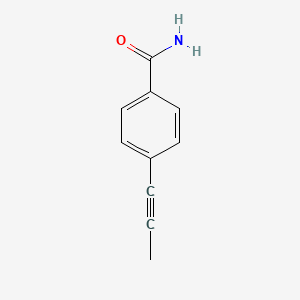
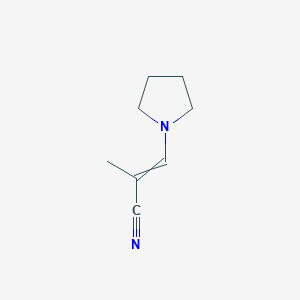
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
